Bienvenue dans la boutique en ligne BenchChem!

Irbesartan-d4

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Irbesartan-d4 is a tetra-deuterated internal standard engineered for regulated LC-MS/MS quantification of irbesartan. The +4 Da mass shift enables unambiguous MS/MS differentiation while preserving near-identical physicochemical properties for co-elution at 1.52 min, ensuring robust matrix effect compensation per EMA/FDA guidelines. With documented 3-year powder stability at -20°C and a validated linear range of 50.2–6038.2 ng/mL, it supports ANDA bioequivalence studies without sample dilution. Compatible with dual-IS multi-analyte methods for irbesartan/HCTZ combination products.

Molecular Formula C25H28N6O
Molecular Weight 432.6 g/mol
CAS No. 1216883-23-6
Cat. No. B602480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan-d4
CAS1216883-23-6
Synonyms2-Butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;  BMS-186295-d4;  SR-47436-d4;  Aprovel-d4;  Avapro-d4; 
Molecular FormulaC25H28N6O
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
InChIKeyYOSHYTLCDANDAN-WQKXEYJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility10 mM in DMSO
Storage-20ºC Freeze

Structure & Identifiers


Interactive Chemical Structure Model





Irbesartan-d4 (CAS 1216883-23-6): Tetra-Deuterated Internal Standard for LC-MS/MS Quantification of Irbesartan


Irbesartan-d4 (CAS 1216883-23-6) is a tetra-deuterated analog of the angiotensin II type 1 (AT1) receptor antagonist irbesartan, in which four hydrogen atoms on the biphenyl moiety are replaced with stable deuterium (²H) atoms . With a molecular formula of C₂₅H₂₄D₄N₆O and a molecular weight of 432.55 g/mol, this stable isotope-labeled compound is specifically intended for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of unlabeled irbesartan in complex biological matrices . The tetra-deuterated labeling strategy yields a +4 Da mass shift relative to the parent compound (m/z 428.5 → 432.6), enabling unambiguous mass spectrometric differentiation while preserving near-identical physicochemical properties to ensure co-elution and matrix effect compensation [1].

Why Irbesartan-d4 Cannot Be Substituted with Alternative Internal Standards Without Analytical Validation


In quantitative LC-MS/MS bioanalysis, the selection of an internal standard is a critical determinant of assay accuracy and precision; generic substitution without rigorous validation is a recognized source of quantitative bias [1]. Deuterated internal standards such as Irbesartan-d4 are preferred over unlabeled structural analogs because they co-elute with the target analyte and experience identical matrix effects during electrospray ionization, thereby enabling reliable correction for ion suppression or enhancement . However, not all isotopically labeled internal standards perform equivalently: deuterium labeling can introduce chromatographic retention time shifts due to isotopic effects (the "deuterium effect"), potentially compromising matrix effect compensation and introducing analyte-dependent quantitative bias of up to 59% compared to ¹³C-labeled internal standards in certain applications [2][3]. Consequently, the selection of Irbesartan-d4 over alternative internal standards—such as Irbesartan-d7, Irbesartan-¹³C₆, or non-isotopic structural analogs—must be guided by empirical comparative validation data rather than vendor interchangeability claims.

Irbesartan-d4: Quantitative Comparative Evidence for Scientific Procurement Decisions


LC-MS/MS Method Validation: Irbesartan-d4 Enables Linearity Across 50–6000 ng/mL with EMA-Compliant Precision

In a validated LC-MS/MS method for the simultaneous determination of irbesartan and hydrochlorothiazide in human plasma, Irbesartan-d4 was employed as the deuterated internal standard for irbesartan quantification. The method achieved chromatographic co-elution of irbesartan and Irbesartan-d4 with a retention time of 1.52 min (±0.50 min) [1]. The assay was validated according to EMA guidelines and demonstrated a linear dynamic range of 50.197–6038.206 ng/mL for irbesartan in human plasma. While the study did not directly compare Irbesartan-d4 with alternative internal standards, the successful validation with Irbesartan-d4 contrasts with alternative LC-MS/MS methods that employed non-isotopic internal standards such as telmisartan, which achieved a narrower linear range of 2–500 ng/mL and exhibited higher intra- and inter-assay RSDs of up to 9.91% [2].

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Isotopic Purity Specifications: Irbesartan-d4 ≥98% Deuterium Enrichment vs. Alternative d7 Form

Irbesartan-d4 is commercially available with specified purity of ≥98% to ≥99% deuterated forms (d1–d4), with multiple vendors including Cayman Chemical, InvivoChem, BOC Sciences, and Alfa Chemistry certifying ≥98% chemical purity and ≥98% atom D enrichment . In contrast, the hepta-deuterated analog Irbesartan-d7 is offered with lower or unspecified isotopic enrichment in the publicly available product literature, and its hydrochloride salt form introduces additional mass complexity (M.Wt. 486.1 g/mol vs. 432.55 g/mol for Irbesartan-d4) . The tetra-deuterated labeling of Irbesartan-d4 specifically targets the biphenyl moiety (positions 2,3,5,6 on the 4-substituted phenyl ring), providing a +4 Da mass shift that minimizes isotopic interference with the M+2 and M+4 natural abundance isotopologues of unlabeled irbesartan while avoiding the chromatographic retention time shifts more commonly observed with higher degrees of deuteration .

Isotopic Purity Deuterium Enrichment Procurement Specification

Storage Stability: Irbesartan-d4 Demonstrates ≥3-Year Powder Stability at -20°C

Vendor stability specifications for Irbesartan-d4 powder indicate a shelf-life of 3 years when stored at -20°C, 2 years at 4°C, and 1 month for stock solutions stored at -20°C [1]. For extended solution stability, storage at -80°C is recommended with a stability period of 6 months . These vendor-specified stability parameters for Irbesartan-d4 are more comprehensively documented than those for alternative deuterated forms such as Irbesartan-d7, for which long-term stability data are not publicly specified in available product literature .

Long-Term Stability Shelf-Life Storage Conditions

Deuterated vs. ¹³C-Labeled Internal Standards: Class-Level Evidence on Quantitative Bias Risk

A systematic comparison of deuterated (²H) versus ¹³C/¹⁵N-labeled internal standards for LC-ESI-MS/MS analysis demonstrated that deuterated internal standards can introduce significant quantitative bias due to isotopic effects on chromatographic retention. In this study, ²H₇-labeled 2-methylhippuric acid (2MHA) produced urinary concentration results that were on average 59.2% lower than those generated with ¹³C₆-labeled 2MHA, with spike accuracy experiments revealing a −38.4% negative bias for the deuterated IS [1]. Post-column infusion experiments confirmed that the deuterated IS experienced non-equivalent matrix effects relative to the unlabeled analyte due to a deuterium-induced retention time shift, whereas the ¹³C-labeled IS co-eluted with the analyte and experienced equivalent matrix effects [1][2]. Critically, this class-level evidence underscores that deuterated internal standards such as Irbesartan-d4 require analyte-specific validation to confirm equivalent matrix effect compensation; the bias observed with ²H₇ labeling is associated with the higher degree of deuteration and the resulting chromatographic shift, whereas tetra-deuterated compounds (d4) exhibit smaller isotopic effects [3].

Matrix Effects Isotope Effects Internal Standard Selection

Irbesartan-d4: Validated Application Scenarios for Bioanalytical and Pharmacokinetic Studies


Bioequivalence and Pharmacokinetic Studies Requiring Wide Linear Dynamic Range

Irbesartan-d4 is the internal standard of choice for LC-MS/MS assays supporting bioequivalence studies and pharmacokinetic profiling of irbesartan in human plasma. The validated method employing Irbesartan-d4 achieves a linear range of 50.197–6038.206 ng/mL, covering the therapeutic concentration window of irbesartan following oral administration of 75–300 mg doses without requiring sample dilution [1]. This broad linear range directly supports EMA and FDA bioanalytical method validation guidelines for studies where analyte concentrations may span two to three orders of magnitude. In contrast, methods employing non-isotopic internal standards such as telmisartan have demonstrated narrower linear ranges (2–500 ng/mL) with higher intra- and inter-assay variability (RSD ≤9.91%) [2].

Regulated Bioanalysis Under EMA/FDA Guidelines Requiring Matrix Effect Compensation

Irbesartan-d4 is specifically suited for regulated bioanalytical workflows where robust matrix effect compensation is mandatory. The tetra-deuterated labeling provides a +4 Da mass shift that is sufficient for unambiguous MS/MS differentiation while minimizing the deuterium-induced chromatographic retention time shift associated with higher degrees of deuteration [3]. In the validated method, Irbesartan-d4 co-eluted with unlabeled irbesartan at 1.52 min (±0.50 min), enabling effective compensation for ion suppression or enhancement effects inherent to human plasma matrices [1]. This co-elution property is critical for maintaining assay accuracy and precision within the ±15% acceptance criteria (±20% at LLOQ) required by EMA and FDA bioanalytical guidelines.

Longitudinal Pharmacokinetic Studies Requiring Multi-Year Analytical Consistency

For longitudinal pharmacokinetic studies, including population PK analyses and therapeutic drug monitoring programs spanning months to years, the documented 3-year powder stability of Irbesartan-d4 at -20°C enables procurement of larger batch quantities with confidence in long-term analytical consistency . The availability of well-characterized stability data for both powder and stock solution forms (-80°C / 6 months; -20°C / 1 month) [4] supports compliance with regulatory expectations for internal standard stability documentation, a common deficiency in ANDA and NDA submissions. This documented stability profile contrasts with alternative deuterated forms such as Irbesartan-d7, for which long-term stability data are not publicly specified in vendor literature .

Simultaneous Multi-Analyte LC-MS/MS Assays for Fixed-Dose Combination Products

Irbesartan-d4 has been successfully deployed in a validated LC-MS/MS method for the simultaneous determination of irbesartan and hydrochlorothiazide in human plasma, demonstrating its compatibility with multi-analyte assays for fixed-dose combination products [1]. In this application, Irbesartan-d4 served as the specific deuterated internal standard for irbesartan, while a distinct isotopically labeled standard (hydrochlorothiazide-¹⁵N₂,¹³C,d₂) was used for hydrochlorothiazide. This dual-internal-standard approach enables independent correction of analyte-specific matrix effects and ionization efficiencies, a requirement for accurate quantification of both components in combination products such as irbesartan/hydrochlorothiazide tablets. The method's short run time and economical mobile phase consumption further support its adoption in high-throughput bioanalytical laboratories supporting generic drug development and ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irbesartan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.